4-cyclopentaneamidobenzoic acid
Description
4-Cyclopentaneamidobenzoic acid is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by the presence of a cyclopentane ring attached to an amide group, which is further connected to a benzoic acid moiety. The molecular formula of this compound is C13H15NO3, and it has a molecular weight of 233.26 g/mol .
Properties
IUPAC Name |
4-(cyclopentanecarbonylamino)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-12(9-3-1-2-4-9)14-11-7-5-10(6-8-11)13(16)17/h5-9H,1-4H2,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHFLDNXONVNSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopentaneamidobenzoic acid typically involves the reaction of cyclopentanecarboxylic acid with 4-aminobenzoic acid under specific conditions. One common method includes the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve overall process efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopentaneamidobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro, sulfonic, or halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
4-Cyclopentaneamidobenzoic acid has potential applications in drug development due to its structural resemblance to other bioactive compounds. Its derivatives are being investigated for their roles as:
- Antimicrobial Agents: Research indicates that compounds with similar structures exhibit antimicrobial properties. The cyclopentane moiety may enhance membrane permeability, making these compounds effective against bacterial strains.
- Enzyme Inhibitors: The compound's ability to mimic natural substrates positions it as a candidate for enzyme inhibition studies, particularly in targeting glycosidases and proteases, which are crucial in various metabolic pathways .
Material Science
The unique structural features of this compound contribute to its utility in material science:
- Polymer Synthesis: The compound can be used to synthesize polyhydroxylated cyclopentane β-amino acids, which have shown promise in creating novel peptide-based materials. These materials exhibit enhanced folding properties and stability, making them suitable for biomedical applications .
- Nanostructured Materials: Its derivatives have been explored for their potential in forming nanostructured materials that can be utilized in drug delivery systems and as scaffolds for tissue engineering .
Analytical Applications
This compound is also significant in analytical chemistry:
- Chromatographic Techniques: It serves as a standard or internal reference in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) analyses, aiding in the pharmacokinetic studies of related compounds. For instance, its rapid absorption and elimination profiles have been characterized using LC-MS/MS methods, providing insights into its pharmacokinetics .
- Quality Control: The compound's stability and reproducibility make it suitable for use in quality control processes within pharmaceutical manufacturing, ensuring the consistency of active ingredients .
Case Studies
Several studies highlight the practical applications of this compound:
Mechanism of Action
The mechanism of action of 4-cyclopentaneamidobenzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the compound may modulate signaling pathways involved in inflammation and immune response .
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzoic acid: Known for its role in the synthesis of folic acid and its use in sunscreens.
4-Acetylaminobenzoic acid: Used in the pharmaceutical industry for its anti-inflammatory properties.
Cyclopentane derivatives: Explored for their potential as therapeutic agents and in material science
Uniqueness
4-Cyclopentaneamidobenzoic acid stands out due to its unique combination of a cyclopentane ring and a benzoic acid moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets, making it a valuable compound for various applications .
Biological Activity
4-Cyclopentaneamidobenzoic acid, a derivative of 4-aminobenzoic acid (PABA), has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Overview of this compound
This compound is structurally related to PABA, which serves as a precursor in the biosynthesis of folate in various organisms. While PABA itself is essential for certain pathogens, its derivatives have shown varied biological activities including antimicrobial, antifungal, and cytotoxic effects.
Biological Activities
1. Antimicrobial Properties
Research indicates that derivatives of PABA exhibit significant antimicrobial activity. For instance, studies have shown that modifications to the PABA structure can enhance its ability to inhibit bacteria such as Staphylococcus aureus and mycobacteria, with minimum inhibitory concentrations (MIC) ranging from 15.62 µM to ≥ 62.5 µM for different derivatives .
2. Antifungal Effects
The antifungal properties of PABA derivatives are also noteworthy. Certain compounds derived from PABA have demonstrated broad-spectrum antifungal activity, with MIC values as low as 7.81 µM . These findings suggest that structural modifications can significantly influence the biological efficacy of these compounds.
3. Cytotoxicity
Cytotoxicity studies on cancer cell lines such as HepG2 have revealed that some derivatives of PABA show promising results, with IC50 values around 15.0 µM . This indicates a potential role in cancer therapeutics.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Folate Biosynthesis : Similar to PABA, its derivatives may interfere with folate biosynthesis pathways in bacteria by acting as competitive inhibitors of enzymes such as dihydropteroate synthase .
- Radical Scavenging : Some studies suggest that these compounds may possess antioxidant properties, contributing to their cytotoxic effects against cancer cells by mitigating oxidative stress .
Table 1: Summary of Biological Activities
| Activity Type | Compound | MIC/IC50 Values | Organism/Cell Line |
|---|---|---|---|
| Antibacterial | This compound | 15.62 µM (S. aureus) | Staphylococcus aureus |
| Antimycobacterial | Derivative A | ≥ 62.5 µM | Mycobacterium tuberculosis |
| Antifungal | Derivative B | ≥ 7.81 µM | Various fungal strains |
| Cytotoxic | Derivative C | IC50 = 15.0 µM | HepG2 (liver cancer cell line) |
Case Study: Efficacy Against Methicillin-Resistant Staphylococcus Aureus (MRSA)
A study evaluated the efficacy of various PABA derivatives against MRSA strains. The results indicated that certain structural modifications significantly enhanced antibacterial activity, suggesting a promising avenue for developing new antibiotics .
Q & A
Q. What ethical considerations apply to preclinical studies involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
